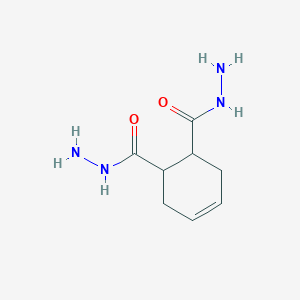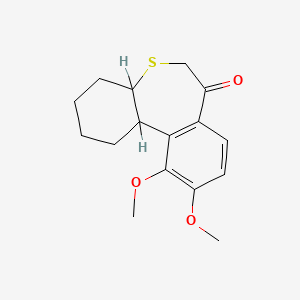
ATA fraction 8, ammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ATA fraction 8, ammonium salt, also known as aurintricarboxylic acid ammonium salt, is a compound with the molecular formula C22H14O9 • 3(NH3) and a molecular weight of 473.4 g/mol . It is a potent inhibitor of protein-nucleic acid interactions and has diverse biological activities . This compound is commonly used in scientific research due to its ability to inhibit protein synthesis and its various applications in chemistry, biology, medicine, and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Aurintricarboxylic acid ammonium salt is synthesized from salicylic acid through a reaction with sodium nitrite and sulfuric acid . The reaction involves the formation of a stable free radical, which is essential for its inhibitory properties . The compound is typically prepared in aqueous solution, where it readily polymerizes .
Industrial Production Methods
In industrial settings, the production of aurintricarboxylic acid ammonium salt involves large-scale synthesis using similar reaction conditions as in laboratory settings. The compound is then purified and crystallized to obtain the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Aurintricarboxylic acid ammonium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may affect its inhibitory properties.
Reduction: Reduction reactions can alter the structure of the compound, potentially modifying its biological activity.
Common Reagents and Conditions
Common reagents used in reactions with aurintricarboxylic acid ammonium salt include sodium nitrite, sulfuric acid, and various oxidizing and reducing agents . The reactions are typically carried out in aqueous solutions under controlled temperature and pH conditions .
Major Products Formed
The major products formed from reactions involving aurintricarboxylic acid ammonium salt include various oxidation and reduction products, as well as substituted derivatives .
Aplicaciones Científicas De Investigación
Aurintricarboxylic acid ammonium salt has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of aurintricarboxylic acid ammonium salt involves competition between the nucleic acid and the polymeric form of the compound for binding in the active site of the protein . This competition inhibits protein-nucleic acid interactions, leading to the inhibition of protein synthesis . The compound forms a stable free radical, which is essential for its inhibitory properties .
Comparación Con Compuestos Similares
Aurintricarboxylic acid ammonium salt can be compared with other similar compounds, such as:
Polysalicylates: These compounds share similar inhibitory properties and are derived from salicylic acid.
Quaternary Ammonium Salts: These compounds are used as antimicrobial agents and have similar inhibitory effects on protein synthesis.
The uniqueness of aurintricarboxylic acid ammonium salt lies in its ability to form a stable free radical and its potent inhibition of protein-nucleic acid interactions .
Propiedades
Número CAS |
129749-38-8 |
|---|---|
Fórmula molecular |
C22H16O9 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
5-[bis(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid |
InChI |
InChI=1S/C22H16O9/c23-16-4-1-10(7-13(16)20(26)27)19(11-2-5-17(24)14(8-11)21(28)29)12-3-6-18(25)15(9-12)22(30)31/h1-9,19,23-25H,(H,26,27)(H,28,29)(H,30,31) |
Clave InChI |
WDHMZEQRWAWXPD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1C(C2=CC(=C(C=C2)O)C(=O)O)C3=CC(=C(C=C3)O)C(=O)O)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8,9,10,12,17-pentazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),2,4,6,8,11(16),12,14-octaene](/img/structure/B12811659.png)


![1-Methyl-17-oxapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B12811678.png)


